3,4,5-Trimethylthiophen-2-amine
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Overview
Description
Trimethylthiophen-2-amine is a heterocyclic compound featuring a thiophene ring substituted with three methyl groups and an amine group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylthiophen-2-amine can be synthesized through various methods, including:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Hinsberg Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods
Industrial production of trimethylthiophen-2-amine typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of catalysts and environmentally friendly solvents is emphasized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Trimethylthiophen-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Trimethylthiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of trimethylthiophen-2-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: Known for its antiviral and anti-inflammatory properties.
2,5-Dimethylthiophene: Used in the synthesis of organic semiconductors.
2-Methylthiophene: Utilized in the development of corrosion inhibitors.
Uniqueness
Trimethylthiophen-2-amine stands out due to its unique combination of three methyl groups and an amine group, which enhances its chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
3,4,5-trimethylthiophen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-4-5(2)7(8)9-6(4)3/h8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNUWGRRICEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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